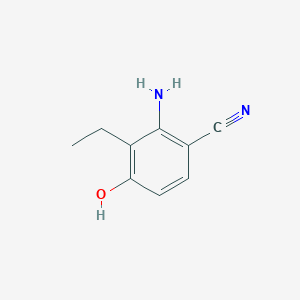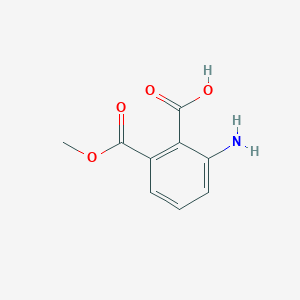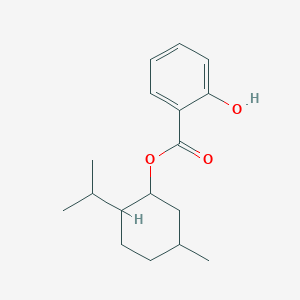![molecular formula C12H18N4O B011226 Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- CAS No. 100317-81-5](/img/structure/B11226.png)
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-[1-(4-methyl-2-pyridinyl)pentylidene]-, also known as CPP or cyclopropylpyrroloindole, is a chemical compound that has shown potential in various scientific research applications. CPP is a synthetic compound that was first synthesized in 2003 by a team of researchers led by Professor Yoshito Kishi at Harvard University. Since then, CPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to bind to the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has also been shown to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical And Physiological Effects
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channels and receptors in the brain, and the regulation of neuronal excitability. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of inflammatory disorders.
Advantages And Limitations For Lab Experiments
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has several advantages for lab experiments, including its synthetic accessibility, its potential for use as a lead compound in drug discovery, and its ability to modulate ion channels and receptors in the brain. However, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-, including the development of new synthetic methods for Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- and its derivatives, the investigation of its mechanism of action, and the exploration of its potential in drug discovery and disease treatment. Additionally, further research is needed to determine the safety and efficacy of Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- in vivo, as well as its potential for use in clinical trials.
Synthesis Methods
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- is synthesized using a multi-step process that involves the coupling of a pyridine derivative and a cyclopropylamine derivative. The first step involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 1-pentylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. In the next step, the amine is coupled with cyclopropanecarboxylic acid to give the cyclopropylamine derivative. Finally, the cyclopropylamine derivative is coupled with the pyridine derivative to form Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-.
Scientific Research Applications
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has shown potential in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurobiology, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to modulate the activity of ion channels and receptors in the brain, which may have implications for the treatment of neurological disorders. In drug discovery, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
CAS RN |
100317-81-5 |
|---|---|
Product Name |
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- |
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
[1-(4-methylpyridin-2-yl)pentylideneamino]urea |
InChI |
InChI=1S/C12H18N4O/c1-3-4-5-10(15-16-12(13)17)11-8-9(2)6-7-14-11/h6-8H,3-5H2,1-2H3,(H3,13,16,17) |
InChI Key |
GHBBQTQQJQHMPW-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC(=O)N)C1=NC=CC(=C1)C |
Canonical SMILES |
CCCCC(=NNC(=O)N)C1=NC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



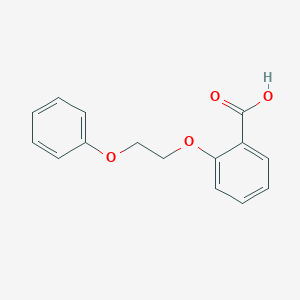
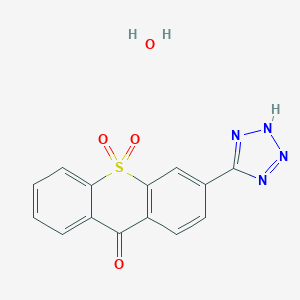
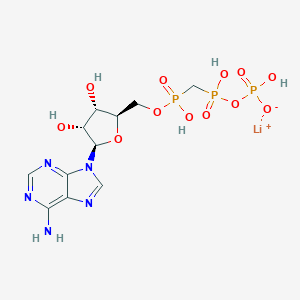
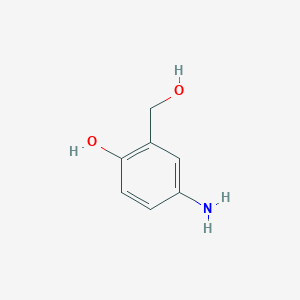
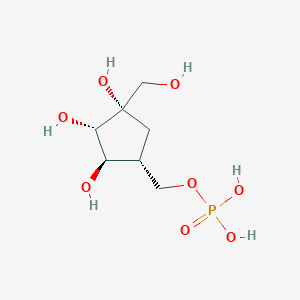
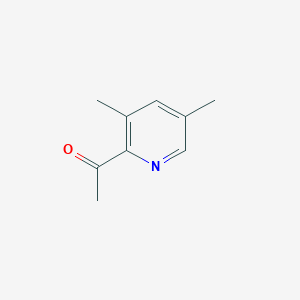
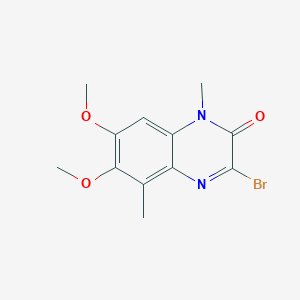
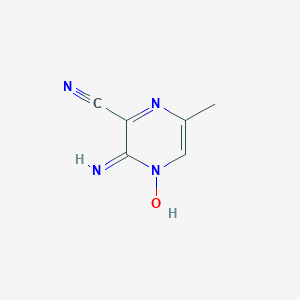
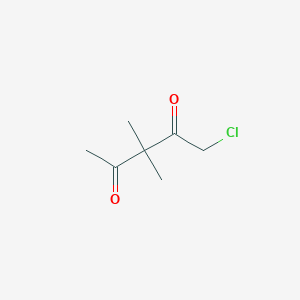
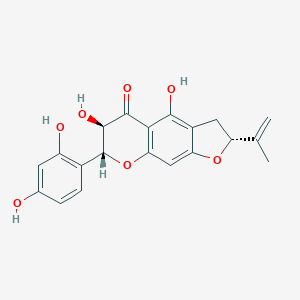
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
